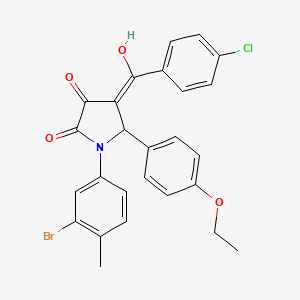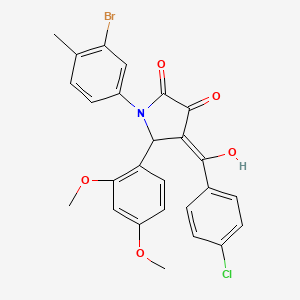![molecular formula C26H34ClF2N7O B4296410 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4296410.png)
6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of adamantyl, piperazine, and triazine moieties
Preparation Methods
The synthesis of 6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. The triazine core is then introduced through a series of cyclization reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantyl and piperazine moieties can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and piperazine moieties may enhance its binding affinity and specificity, while the triazine core can modulate its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives, such as 1,3,5-triazine-2,4-diamine, 6-phenyl- and 1,3,5-triazine-2,4-diamine, 6-chloro-. These compounds share the triazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the adamantyl and piperazine moieties in 6-[4-(1-adamantyl)piperazin-1-yl]-N’-{4-[chloro(difluoro)methoxy]phenyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine makes it unique and potentially more versatile .
Properties
IUPAC Name |
6-[4-(1-adamantyl)piperazin-1-yl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClF2N7O/c1-34(2)23-31-22(30-20-3-5-21(6-4-20)37-26(27,28)29)32-24(33-23)35-7-9-36(10-8-35)25-14-17-11-18(15-25)13-19(12-17)16-25/h3-6,17-19H,7-16H2,1-2H3,(H,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOHRUYOJYRBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClF2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-4-[2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLIN-3-YL]-1H-PYRAZOLE](/img/structure/B4296329.png)
![2-{4-[3-BENZOYL-2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENOXY}ACETIC ACID](/img/structure/B4296336.png)
![2-(4-{3-benzoyl-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenoxy)acetic acid](/img/structure/B4296340.png)
![N-(5-METHYL-3-ISOXAZOLYL)-N'-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA](/img/structure/B4296343.png)
![1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide](/img/structure/B4296347.png)
![2-{4-[3-benzoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296352.png)


![1-(3-bromo-4-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296389.png)
![4-ACETYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4296390.png)
![4-BENZOYL-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4296398.png)
![4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-(AZEPAN-1-YL)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4296414.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-PROPYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4296419.png)
![3-({4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-6-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL}AMINO)PROPAN-1-OL](/img/structure/B4296427.png)
